

Spectroscopic and Spectrometric Analysis of 2-Ethyl-4-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethyl-4-fluorophenol**

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This technical guide provides a comprehensive overview of the spectral data for **2-Ethyl-4-fluorophenol**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data for the target compound. To offer a robust analytical perspective, experimental data for the closely related analogues, 4-fluorophenol and 4-ethylphenol, are provided and discussed. This comparative approach allows for a detailed understanding of the expected spectral characteristics of **2-Ethyl-4-fluorophenol**. Furthermore, this guide outlines detailed experimental protocols for acquiring NMR, Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Predicted Spectral Data for 2-Ethyl-4-fluorophenol

While experimental data is scarce, computational methods provide reliable predictions for the NMR spectra of **2-Ethyl-4-fluorophenol**. These predictions are based on established algorithms that consider the effects of various functional groups on the chemical shifts of protons and carbon atoms.

Predicted ¹H NMR Data

The proton NMR spectrum of **2-Ethyl-4-fluorophenol** is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton. The fluorine atom at the para position will introduce characteristic splitting patterns for the aromatic protons.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-3	6.85 - 6.95	Doublet of doublets (dd)	$J(H,H) \approx 8.5, J(H,F) \approx 4.5$
H-5	6.95 - 7.05	Doublet of doublets (dd)	$J(H,H) \approx 8.5, J(H,F) \approx 9.0$
H-6	6.70 - 6.80	Triplet of doublets (td)	$J(H,H) \approx 8.5, J(H,F) \approx 3.0$
-OH	4.5 - 5.5	Broad singlet (s)	-
-CH ₂ -	2.50 - 2.60	Quartet (q)	$J(H,H) \approx 7.6$
-CH ₃	1.15 - 1.25	Triplet (t)	$J(H,H) \approx 7.6$

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

Carbon	Predicted Chemical Shift (ppm)
C-1 (-OH)	151 - 153
C-2 (-CH ₂ CH ₃)	125 - 127
C-3	116 - 118 (d, $J(C,F) \approx 23$ Hz)
C-4 (-F)	155 - 157 (d, $J(C,F) \approx 240$ Hz)
C-5	114 - 116 (d, $J(C,F) \approx 23$ Hz)
C-6	117 - 119 (d, $J(C,F) \approx 8$ Hz)
-CH ₂ -	22 - 24
-CH ₃	13 - 15

Experimental Spectral Data of Analogous Compounds

To substantiate the predicted data and provide a basis for experimental verification, the following sections detail the experimental spectral data for 4-fluorophenol and 4-ethylphenol.

4-Fluorophenol

4-fluorophenol provides insight into the influence of the fluorine substituent on the phenol ring.

¹H NMR Data (CDCl₃)[1][2][3]

Proton	Chemical Shift (ppm)	Multiplicity
Aromatic H	6.91 - 6.95	Multiplet (m)
Aromatic H	6.78 - 6.81	Multiplet (m)

¹³C NMR Data (CDCl₃)[1][4]

Carbon	Chemical Shift (ppm)
C-1 (-OH)	151.13
C-4 (-F)	158.39, 156.50
Aromatic CH	116.44, 116.38, 116.21, 116.03

Infrared (IR) Spectroscopy Data[4][5][6][7]

Functional Group	Absorption Band (cm ⁻¹)
O-H stretch	3613
Aromatic C-H stretch	3000 - 3100
C=C stretch (aromatic)	1500 - 1600
C-F stretch	1215 - 1276
C-O stretch	~1260

Mass Spectrometry (GC-MS, EI)[4][8][9]

m/z	Relative Intensity (%)	Assignment
112	99.99	[M] ⁺
84	32.85	[M-CO] ⁺
83	42.21	[M-CHO] ⁺
64	18.58	
57	22.39	

4-Ethylphenol

4-ethylphenol demonstrates the spectral contributions of the ethyl group on the phenol ring.

¹H NMR Data (CDCl₃)[10][11][12]

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic H	7.04	Doublet (d)	8.6
Aromatic H	6.73	Doublet (d)	8.6
-OH	4.53	Singlet (s)	-
-CH ₂ -	2.55	Quartet (q)	7.6
-CH ₃	1.18	Triplet (t)	7.6

¹³C NMR Data (CDCl₃)[\[10\]](#)[\[13\]](#)[\[14\]](#)

Carbon	Chemical Shift (ppm)
C-1 (-OH)	153.05
C-4 (-CH ₂ CH ₃)	136.76
Aromatic CH	128.98
Aromatic CH	115.39
-CH ₂ -	27.98
-CH ₃	15.78

Infrared (IR) Spectroscopy Data[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Functional Group	Absorption Band (cm ⁻¹)
O-H stretch	3200 - 3600 (broad)
Aromatic C-H stretch	3000 - 3100
Aliphatic C-H stretch	2850 - 2960
C=C stretch (aromatic)	1500 - 1600
C-O stretch	~1230

Mass Spectrometry (EI)[\[19\]](#)

m/z	Relative Intensity (%)	Assignment
122	40	[M] ⁺
107	100	[M-CH ₃] ⁺
77	15	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic and spectrometric analysis of **2-Ethyl-4-fluorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Ethyl-4-fluorophenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[\[20\]](#) For phenolic compounds, DMSO-d₆ can be particularly useful for observing the hydroxyl proton signal.[\[21\]](#) Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Proton decoupling is used to simplify the spectrum to singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

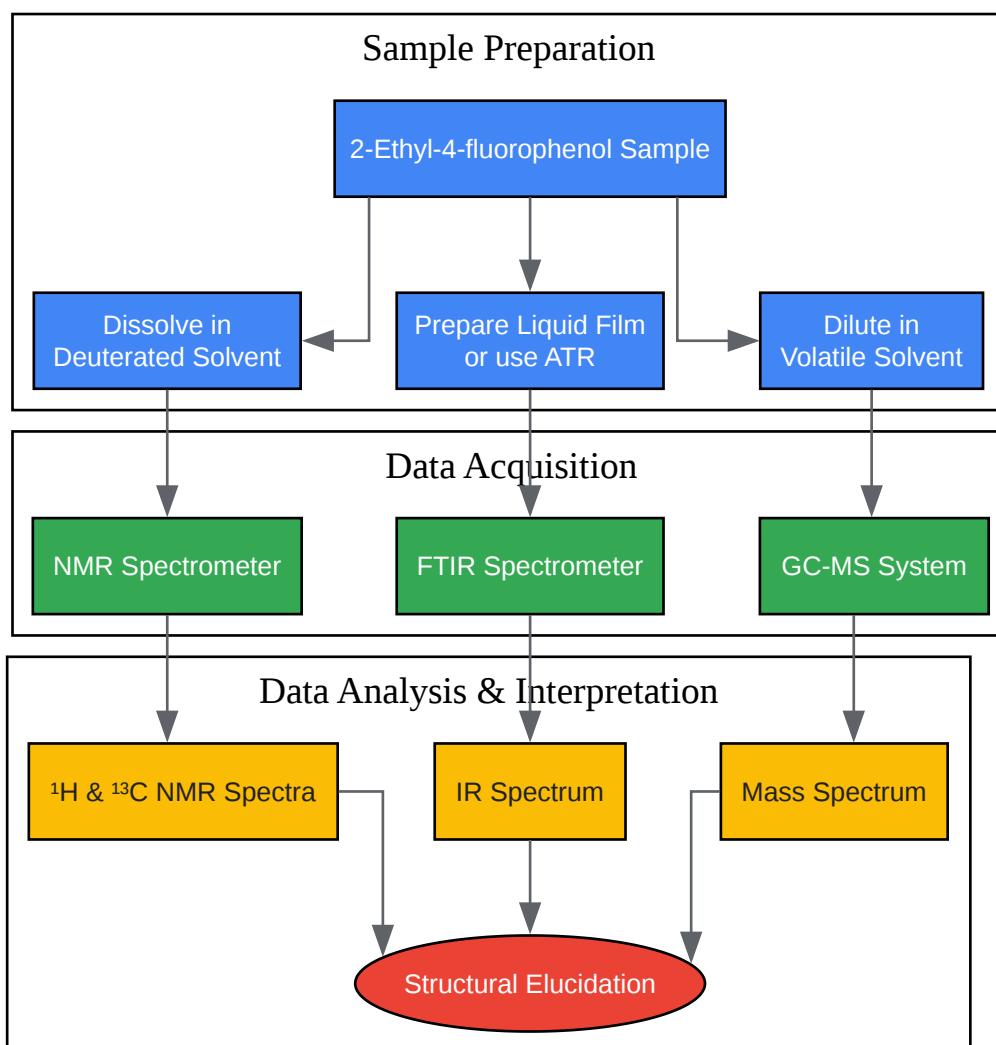
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid **2-Ethyl-4-fluorophenol** directly onto the ATR crystal.[22][23] Ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[24]
- Sample Preparation (Liquid Film): Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.[23][25]
- Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the clean, empty ATR crystal or salt plates prior to the sample measurement. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2-Ethyl-4-fluorophenol** in a volatile solvent such as dichloromethane or methanol.[26]
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Injection: Inject a small volume (e.g., 1 μL) of the prepared solution into the GC system, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).[27]
 - Separation: The GC oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure the separation of the analyte from any impurities.[28]
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
 - Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected. The resulting mass spectrum shows the molecular ion and various fragment ions.

Data Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **2-Ethyl-4-fluorophenol**.

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Caption: General workflow for spectroscopic and spectrometric analysis.

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